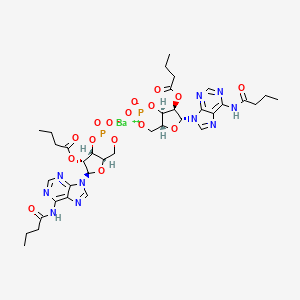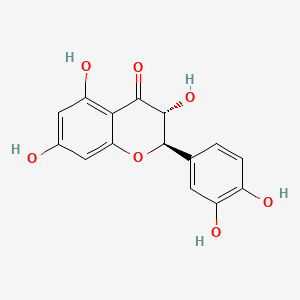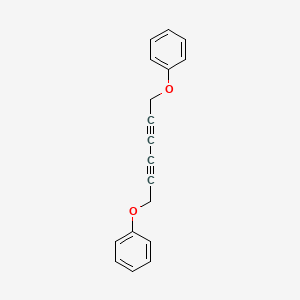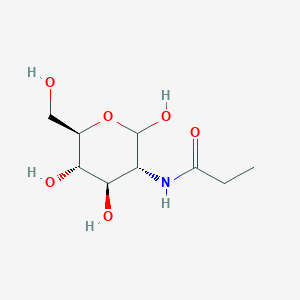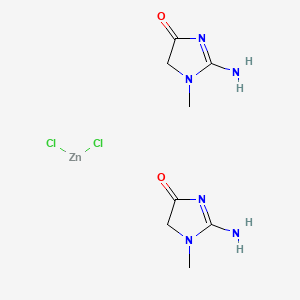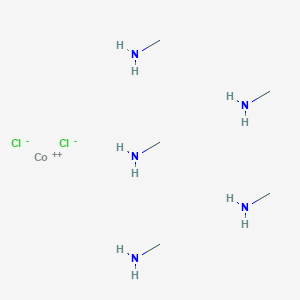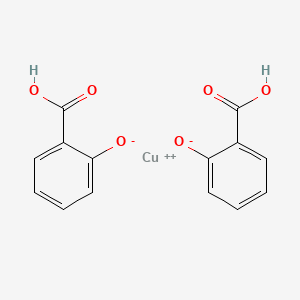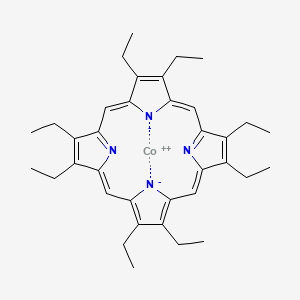
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) is a metalloporphyrin complex that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Co(II)OEP and is known for its unique properties, including its ability to act as a catalyst and its high stability under various conditions. In
Scientific Research Applications
Photonic & Optical Materials
This compound is used in the field of photonic and optical materials . It can be used in the development of devices that generate, detect, and manipulate light. Photonic devices include lasers, optical fibers, and fiber-optic communication systems.
Thin Film Deposition
The compound can be used in thin film deposition . Thin films have many applications including semiconductor devices, solar cells, and sensor technology. The properties of the thin film (like conductivity, transparency, and reactivity) can be tailored based on the specific application.
Industrial Chemistry
In industrial chemistry, this compound can serve as a catalyst or a precursor material . Catalysts are substances that speed up chemical reactions, while precursor materials are used in the synthesis of other chemical compounds.
Pharmaceuticals
The compound could potentially be used in the pharmaceutical industry . For example, it could be used in the development of drugs or therapeutic agents. However, more research would be needed to determine the specific applications in this field.
LED Manufacturing
This compound can be used in the manufacturing of Light Emitting Diodes (LEDs) . LEDs are used in a variety of applications, from lighting to displays on electronic devices.
Langmuir Blodgett (LB) Thin Films
The compound can be used to form Langmuir Blodgett (LB) thin films . LB films are used in a variety of applications, including molecular electronics, sensors, and as model systems for studying the physics and chemistry of two-dimensional systems.
Mechanism of Action
Target of Action
It is known that porphyrin compounds are often used in photodynamic therapy, where they target cancer cells when activated by light .
Mode of Action
Porphyrin compounds, in general, are known to interact with light in the presence of oxygen to produce reactive oxygen species (ROS) that can cause cell death .
Biochemical Pathways
In the context of photodynamic therapy, the generated ROS can induce apoptosis or necrosis in targeted cells .
Result of Action
In the context of photodynamic therapy, the generation of ros can lead to cell death .
Action Environment
The efficacy of porphyrin compounds in photodynamic therapy is known to be influenced by the presence of light and oxygen .
properties
IUPAC Name |
cobalt(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Co/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILRATIHXSICFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44CoN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

